(25RS)-26-Hydroxycholesterol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

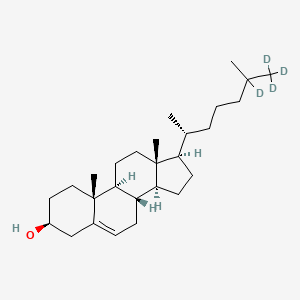

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,18D/t18?,19-,21+,22+,23-,24+,25+,26+,27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-CRNPSRDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747348 | |

| Record name | (3beta)-(25,26,26,26-~2~H_4_)Cholest-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956029-28-0 | |

| Record name | (3beta)-(25,26,26,26-~2~H_4_)Cholest-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(25RS)-26-Hydroxycholesterol-d4: A Technical Guide for Researchers

(25RS)-26-Hydroxycholesterol-d4 is a deuterated, stable isotope-labeled version of 26-hydroxycholesterol, a critical oxysterol in human physiology. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing its properties, biological significance, and applications, with a focus on its use as an internal standard for mass spectrometry.

Physicochemical and Handling Properties

This compound is a synthetic compound where four hydrogen atoms have been replaced by deuterium on the sterol side chain. The "(25RS)" designation indicates that the compound is a racemic mixture of the (25R) and (25S) stereoisomers. The natural form of the molecule is the (25R) isomer. This deuteration renders the molecule heavier than its endogenous counterpart, making it an ideal internal standard for precise quantification in biological matrices.

Table 1: Physicochemical and Handling Data

| Property | Value | Reference |

| Chemical Name | (25RS)-26-Hydroxycholesterol-24,24,26,26-d4 | LGC Standards |

| Molecular Formula | C₂₇H₄₂D₄O₂ | LGC Standards |

| Molecular Weight | ~406.68 g/mol | LGC Standards |

| Accurate Mass | 406.3749 | LGC Standards |

| Unlabeled CAS | 13095-61-9 | LGC Standards |

| Appearance | Crystalline Solid | Cayman Chemical[1] |

| Purity | ≥98% Chemical Purity; ≥98 atom % D | LGC Standards |

| Storage | +4°C or -20°C for long-term | LGC Standards, Cayman Chemical[1] |

| Shipping | Ambient Temperature | LGC Standards |

| Solubility | Soluble in organic solvents like ethanol (~20 mg/ml), DMSO (~0.1 mg/ml), and Dimethylformamide (DMF) (~2 mg/ml). Sparingly soluble in aqueous buffers. | Cayman Chemical[1] |

Biological Significance of 26-Hydroxycholesterol

The non-deuterated parent compound, 26-hydroxycholesterol, is an important enzymatically-derived oxidation product of cholesterol. It is synthesized by the mitochondrial enzyme CYP27A1 and is a key intermediate in an alternative pathway for bile acid synthesis.[1][2]

Regulation of Cholesterol Homeostasis

26-hydroxycholesterol is a potent regulator of cholesterol levels. In cell culture studies, it has been shown to suppress cholesterol biosynthesis by inhibiting the activity of HMG-CoA reductase.[1] It also downregulates the expression of the low-density lipoprotein (LDL) receptor, thereby reducing cholesterol uptake into cells.[1]

Liver X Receptor (LXR) Activation

As an endogenous signaling molecule, 26-hydroxycholesterol is a ligand for Liver X Receptors (LXRs).[2] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their expression. Key LXR target genes include ABCA1 and ABCG1, which are crucial transporters that mediate the efflux of excess cholesterol from cells, a key step in reverse cholesterol transport.

Role in Disease

The biological importance of this oxysterol is highlighted by the genetic disorder cerebrotendinous xanthomatosis (CTX). CTX is caused by mutations in the CYP27A1 gene, leading to a deficiency in 26-hydroxycholesterol and bile acid synthesis. This results in cholesterol accumulation in various tissues, leading to severe neurological impairment and accelerated atherosclerosis.[1] Emerging research also implicates oxysterols in the development and progression of certain cancers through their modulation of LXR and estrogen receptor signaling pathways.

Applications in Research and Drug Development

The primary application of this compound is as a high-purity internal standard for isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. This enables the precise and accurate quantification of endogenous 26-hydroxycholesterol in complex biological samples such as plasma, serum, and tissue homogenates.

Experimental Protocols

Quantification of 26-Hydroxycholesterol by LC-MS/MS

This protocol provides a general workflow for the quantification of 26-hydroxycholesterol in human plasma using this compound as an internal standard.

1. Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 10 µL of a working solution of this compound (e.g., 50 ng/mL in ethanol) to serve as the internal standard (IS).

-

Add 500 µL of ice-cold acetone containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins.

-

Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to allow for complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) (Optional Cleanup Step):

-

Reconstitute the dried extract in 500 µL of a methanol/water mixture.

-

Condition an Oasis HLB SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar interferences.

-

Elute the oxysterols with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under nitrogen.

3. Derivatization (If required for improved sensitivity):

-

Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

-

Add a derivatizing agent such as picolinoyl chloride or Girard's Reagent P to enhance ionization efficiency.

-

Incubate at a specified temperature (e.g., 60°C) for 30 minutes.

-

Quench the reaction and prepare for injection.

4. LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from ~70% B to 100% B over several minutes to separate 26-hydroxycholesterol from isomers.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (26-hydroxycholesterol) and the internal standard (this compound). The precursor ion for the d4-standard will be +4 m/z compared to the analyte.

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of the analyte using a calibration curve prepared with known concentrations of non-labeled 26-hydroxycholesterol and a fixed concentration of the internal standard.

LXR Target Gene Activation Assay in Macrophages

This protocol describes a method to assess the ability of 26-hydroxycholesterol to activate LXR signaling in a human macrophage cell line (e.g., THP-1).

1. Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Differentiate monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.

-

After differentiation, replace the medium with fresh, serum-free medium and allow cells to rest for 24 hours.

2. Compound Treatment:

-

Prepare a stock solution of 26-hydroxycholesterol in ethanol.

-

Treat the differentiated THP-1 macrophages with varying concentrations of 26-hydroxycholesterol (e.g., 0.1, 1, 5 µM) or a known synthetic LXR agonist (e.g., T0901317) as a positive control. Use ethanol as a vehicle control.

-

Incubate the cells for a specified time (e.g., 18-24 hours).

3. RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

4. Quantitative PCR (qPCR):

-

Perform qPCR using a SYBR Green-based master mix and primers specific for LXR target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Run the qPCR reaction on a real-time PCR system.

5. Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

Signaling Pathways and Workflows

Visual representations of key biological pathways and experimental workflows provide a clear understanding of the compound's mechanism of action and its application.

Caption: LXR signaling pathway activated by 26-Hydroxycholesterol.

Caption: Regulation of cholesterol synthesis by cellular sterol levels.

Caption: Workflow for quantification via isotope dilution LC-MS/MS.

References

An In-Depth Technical Guide to the Synthesis of Deuterated 26-Hydroxycholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthesis pathway for deuterated 26-hydroxycholesterol, a vital isotopically labeled molecule for metabolic research and drug development. The document details the chemical reactions, experimental protocols, and the biological context of this important oxysterol.

Introduction

(25R)-26-Hydroxycholesterol is a crucial intermediate in the alternative "acidic" pathway of bile acid synthesis and a significant signaling molecule.[1] It is synthesized in various tissues by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1] As an endogenous ligand for the Liver X Receptor (LXR), 26-hydroxycholesterol plays a pivotal role in cholesterol homeostasis, regulating genes involved in cholesterol efflux, transport, and excretion.[2][3] The use of deuterated analogs of 26-hydroxycholesterol is invaluable for in vivo metabolic studies, allowing researchers to trace its metabolic fate and quantify its endogenous pool size using mass spectrometry.[4] This guide focuses on a synthetic route to produce a side-chain deuterated version of (25R)-26-hydroxycholesterol.

Synthesis Pathway Overview

The synthesis of deuterated (25R)-26-hydroxycholesterol can be effectively achieved starting from kryptogenin, a steroidal sapogenin. The key transformation involves a modified Clemmensen reduction, which simultaneously reduces a ketone and incorporates deuterium atoms into the steroid side chain. This method has been shown to produce [16,16,22,22,23,23-2H6]-(25R)-26-hydroxycholesterol.[5][6]

The overall transformation is visualized in the workflow below:

Caption: General workflow for the synthesis of deuterated 26-hydroxycholesterol.

Experimental Protocols

The following protocol is a composite based on established methods for the Clemmensen reduction of steroidal sapogenins to introduce deuterium.[4][5][6]

Preparation of Deuterated Clemmensen Reagent

-

Amalgamated Zinc (Zn(Hg)) : Zinc metal is activated by treatment with mercuric chloride. This is a standard procedure for preparing the Clemmensen reagent.

-

Deuterated Acidic Medium : Deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O) is used as the solvent and deuterium source.

Synthesis of [16,16,22,22,23,23-2H6]-(25R)-26-Hydroxycholesterol

-

Kryptogenin is dissolved in a suitable deuterated solvent.

-

The solution is added to a flask containing amalgamated zinc.

-

The deuterated acidic medium (DCl in D₂O) is added, and the mixture is heated to reflux.

-

The reaction is monitored until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the deuterated 26-hydroxycholesterol.

Note: This is a generalized protocol. Specific reaction times, temperatures, and concentrations should be optimized based on laboratory conditions and scale.

Quantitative Data

The Clemmensen reduction of kryptogenin for the synthesis of deuterated 26-hydroxycholesterol has been reported to incorporate multiple deuterium atoms.

| Product | Deuterium Incorporation | Starting Material | Key Reaction |

| Deuterated (25R)-26-hydroxycholesterol | 5 to 9 deuterium atoms | Kryptogenin | Clemmensen Reduction |

| [16,16,22,22,23,23-2H6]-(25R)-26-hydroxycholesterol | 6 deuterium atoms at specific sites | Kryptogenin | Clemmensen Reduction |

Table 1: Summary of Deuterium Incorporation in 26-Hydroxycholesterol Synthesis.[4][5]

Biological Signaling Pathway

26-Hydroxycholesterol is a key signaling molecule that activates the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a central role in maintaining cholesterol homeostasis.

Caption: LXR signaling pathway activated by 26-hydroxycholesterol.

Upon binding of 26-hydroxycholesterol, the LXR/RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and subsequent upregulation of target genes.[1][7] These genes, including ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and Apolipoprotein E (ApoE), are critical for promoting the efflux of excess cholesterol from cells to high-density lipoprotein (HDL) particles for transport back to the liver.[1][3] This process, known as reverse cholesterol transport, is a key anti-atherogenic mechanism.

Conclusion

The synthesis of deuterated 26-hydroxycholesterol from kryptogenin via a deuterated Clemmensen reduction is a robust method for producing this essential tool for metabolic research. The resulting isotopically labeled molecule allows for precise tracing and quantification in complex biological systems. Understanding its synthesis and its role in LXR signaling provides researchers and drug development professionals with the necessary foundation to investigate cholesterol metabolism and related diseases.

References

- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cholest-5-ene-3 beta, 26-diol: synthesis and biomedical use of a deuterated compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clemmensen reduction of diosgenin and kryptogenin: synthesis of [16,16,22,22,23,23-(2)H(6)]-(25R)-26-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 26-Hydroxycholesterol as a Key Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-hydroxycholesterol (26-OHC), an oxidized derivative of cholesterol, has garnered significant attention within the scientific community as a multifaceted biomarker implicated in a range of physiological and pathological processes.[1][2] Synthesized predominantly by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), this oxysterol plays a crucial role in cholesterol homeostasis, serving as an intermediate in the alternative "acidic" pathway of bile acid synthesis.[3][4][5] Beyond its metabolic functions, 26-OHC has been identified as an endogenous ligand for Liver X Receptors (LXRs), nuclear receptors that govern the expression of genes involved in lipid transport and metabolism.[6][7][8] Its involvement in various disease states, including neurodegenerative disorders, atherosclerosis, and certain cancers, has positioned 26-OHC as a promising biomarker for disease diagnosis, prognosis, and as a potential therapeutic target.[1][9][10] This technical guide provides an in-depth overview of the discovery, signaling pathways, and analytical methodologies related to 26-hydroxycholesterol.

Quantitative Data on 26-Hydroxycholesterol

The concentration of 26-hydroxycholesterol in biological fluids and tissues is a critical parameter in assessing its role as a biomarker. The following tables summarize key quantitative findings from various studies.

| Biological Matrix | Condition | Concentration Range (µ g/100 mL) | Subject | Citation |

| Serum | Normal Adult | 9.2 - 25.6 | Human | [11] |

| Disease | Biological Fluid | Change in 26-OHC Levels | Significance | Citation |

| Alzheimer's Disease | Cerebrospinal Fluid (CSF) & Brain | Elevated | Potential biomarker of neurodegeneration and disease progression.[12][13] | [12][13] |

| Parkinson's Disease | Cerebrospinal Fluid (CSF) | Significantly Elevated (as 7α,26-dihydroxycholesterol) | Suggests dysregulation of the acidic pathway of bile acid biosynthesis in the central nervous system.[14] | [14] |

| Cerebrotendinous Xanthomatosis | Serum | Markedly Decreased | A key diagnostic marker for this inherited metabolic disorder characterized by deficient CYP27A1 activity.[2] | [2] |

| Atherosclerosis | Human Atheroma | Accumulation | Implicated in the pathogenesis of atherosclerosis.[6] | [6] |

Signaling Pathways Involving 26-Hydroxycholesterol

26-hydroxycholesterol exerts its biological effects primarily through the activation of Liver X Receptors (LXRs). The following diagram illustrates the canonical signaling pathway.

Experimental Protocols for 26-Hydroxycholesterol Analysis

Accurate quantification of 26-hydroxycholesterol in biological matrices is challenging due to its low abundance and the potential for auto-oxidation of cholesterol during sample handling.[1] The most common and reliable methods are based on mass spectrometry.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This classical method offers high sensitivity and specificity.

1. Sample Preparation and Extraction:

- Hydrolysis: Biological samples (e.g., plasma, tissue homogenates) are subjected to alkaline hydrolysis (saponification) to release esterified oxysterols.

- Extraction: The hydrolyzed sample is extracted with an organic solvent (e.g., hexane or diethyl ether).

- Solid-Phase Extraction (SPE): The extract is further purified using SPE to separate oxysterols from the much more abundant cholesterol.

2. Derivatization:

- To increase volatility and thermal stability for GC analysis, the hydroxyl groups of 26-OHC are derivatized, typically by silylation to form trimethylsilyl (TMS) ethers.

3. GC-MS Analysis:

- Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column to separate the different oxysterol isomers.

- Mass Spectrometry: The separated compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity, often with the use of a deuterated internal standard.[15]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become increasingly popular for oxysterol analysis due to its high throughput and ability to analyze non-derivatized samples.[16][17]

1. Sample Preparation and Extraction:

- Protein Precipitation and Extraction: Proteins in the sample (e.g., plasma) are precipitated with a solvent like acetonitrile or methanol, which also serves to extract the lipids.

- Liquid-Liquid Extraction: Alternatively, a liquid-liquid extraction using a solvent system like methyl tert-butyl ether (MTBE) can be employed.[16]

- Solid-Phase Extraction (SPE): Similar to GC-MS, SPE can be used for cleanup and enrichment.[17]

2. (Optional) Derivatization:

- While not always necessary, derivatization can be used to improve ionization efficiency in electrospray ionization (ESI). "Charge-tagging" the molecule with a permanently charged group can significantly enhance sensitivity.[15]

3. LC-MS/MS Analysis:

Liquid Chromatography: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18 or phenyl-hexyl) is commonly used to separate the oxysterols.[16]

Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole). ESI or atmospheric pressure chemical ionization (APCI) are common ionization sources.[18] Quantification is achieved using MRM, monitoring specific precursor-to-product ion transitions for 26-OHC and its internal standard.

General Workflow for the Analysis of 26-Hydroxycholesterol. Conclusion

The discovery of 26-hydroxycholesterol as a bioactive molecule and its validation as a biomarker in various diseases represent a significant advancement in our understanding of lipid metabolism and its role in human health. Its function as a key signaling molecule through LXR activation provides a mechanistic link between cholesterol metabolism and the regulation of gene expression. The continued refinement of analytical techniques for the precise and accurate quantification of 26-OHC will be crucial for its widespread application in clinical diagnostics and for monitoring the efficacy of novel therapeutic interventions. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals seeking to explore the potential of 26-hydroxycholesterol in their respective fields.

References

- 1. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. CYP27A1 - Wikipedia [en.wikipedia.org]

- 5. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 27-hydroxycholesterol is an endogenous ligand for liver X receptor in cholesterol-loaded cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurodegenerative Diseases and Cholesterol: Seeing the Field Through the Players - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Deciphering the role of 27-hydroxycholesterol in neurodegeneration - Karolinska Institutet - Figshare [openarchive.ki.se]

- 11. 26-Hydroxycholesterol. Identification and quantitation in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cholesterol, 24-Hydroxycholesterol, and 27-Hydroxycholesterol as Surrogate Biomarkers in Cerebrospinal Fluid in Mild Cognitive Impairment and Alzheimer’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Marked accumulation of 27-hydroxycholesterol in the brains of Alzheimer's patients with the Swedish APP 670/671 mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of 7α,26-dihydroxycholesterol biosynthesis promotes midbrain dopaminergic neuron development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. sfrbm.org [sfrbm.org]

- 18. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]

Unraveling Cholesterol's Journey: An In-depth Technical Guide to Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling techniques used to trace the intricate metabolic fate of cholesterol and its derivatives. By employing stable and radioactive isotopes, researchers can gain profound insights into cholesterol biosynthesis, transport, and catabolism, paving the way for novel therapeutic interventions in cardiovascular and metabolic diseases.

Introduction to Isotopic Labeling of Cholesterol

Isotopic labeling is a powerful technique that involves the incorporation of an isotope, a variant of a chemical element with a different number of neutrons, into a molecule of interest. This "tag" allows researchers to track the molecule through complex biological systems. For cholesterol metabolism studies, both stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C)) and radioactive isotopes (e.g., Tritium (³H), Carbon-14 (¹⁴C)) have been historically used. However, due to safety considerations, stable isotopes coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy have become the gold standard in human studies.[1][2][3][4][5]

There are two primary strategies for isotopic labeling in cholesterol research:

-

Precursor Labeling: In this approach, a labeled precursor of cholesterol, such as [1-¹³C]acetate or deuterated water (D₂O), is introduced into the system.[6] This allows for the study of de novo cholesterol synthesis, as the isotopes are incorporated into newly synthesized cholesterol molecules.

-

Direct Labeling: This method involves the administration of cholesterol that has been chemically synthesized to contain one or more isotopic labels, such as [d₇]cholesterol or [¹³C₅]cholesterol.[7][8] This is particularly useful for tracking the absorption, distribution, and excretion of dietary or administered cholesterol.

The choice of isotope and labeling strategy depends on the specific research question, the biological system under investigation, and the available analytical instrumentation.

Key Metabolic Pathways of Cholesterol

A thorough understanding of cholesterol's metabolic pathways is crucial for designing and interpreting isotopic labeling studies. The following sections outline the major routes of cholesterol synthesis and catabolism.

Cholesterol Biosynthesis

Cholesterol biosynthesis is a complex, multi-step process that primarily occurs in the liver. It can be broadly divided into two main pathways that diverge from lanosterol: the Bloch pathway and the Kandutsch-Russell pathway.[] The initial and rate-limiting step in both pathways is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase.[]

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; HMGCoA [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Isoprenoids [label="Isoprenoids", fillcolor="#F1F3F4", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"]; Bloch [label="Bloch Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; KR [label="Kandutsch-Russell\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Desmosterol [label="Desmosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; SevenDHC [label="7-dehydrocholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol [label="Cholesterol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AcetylCoA -> HMGCoA; HMGCoA -> Mevalonate [label=" HMG-CoA\n Reductase "]; Mevalonate -> Isoprenoids; Isoprenoids -> Squalene; Squalene -> Lanosterol; Lanosterol -> Bloch; Lanosterol -> KR; Bloch -> Desmosterol; KR -> SevenDHC; Desmosterol -> Cholesterol; SevenDHC -> Cholesterol; } .dot Caption: Simplified overview of the cholesterol biosynthesis pathways.

Cholesterol Catabolism: Bile Acid Synthesis

The primary route for cholesterol elimination from the body is its conversion to bile acids in the liver. There are two main pathways for bile acid synthesis:

-

The Classical (or Neutral) Pathway: This is the major pathway, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).

-

The Alternative (or Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1][10]

// Nodes Cholesterol [label="Cholesterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Classical [label="Classical (Neutral) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Alternative [label="Alternative (Acidic) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryBileAcids [label="Primary Bile Acids\n(Cholic Acid, Chenodeoxycholic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondaryBileAcids [label="Secondary Bile Acids\n(Deoxycholic Acid, Lithocholic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cholesterol -> Classical [label=" CYP7A1 "]; Cholesterol -> Alternative [label=" CYP27A1 "]; Classical -> PrimaryBileAcids; Alternative -> PrimaryBileAcids; PrimaryBileAcids -> SecondaryBileAcids [label=" Intestinal\n Bacteria "]; } .dot Caption: The classical and alternative pathways of bile acid synthesis from cholesterol.

Reverse Cholesterol Transport (RCT)

Reverse cholesterol transport is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This is a critical pathway for maintaining cholesterol homeostasis and is mediated by high-density lipoprotein (HDL).[11][12]

// Nodes Peripheral [label="Peripheral Tissues\n(e.g., Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; HDL [label="HDL", fillcolor="#FBBC05", fontcolor="#202124"]; Liver [label="Liver", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bile [label="Bile/Feces", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Peripheral -> HDL [label=" ABCA1/ABCG1 "]; HDL -> Liver [label=" SR-B1 "]; Liver -> Bile [label=" Bile Acid\n Synthesis "]; } .dot Caption: A simplified diagram of the reverse cholesterol transport pathway.

Experimental Methodologies

The following sections detail common experimental protocols for studying cholesterol metabolism using isotopic labeling.

In Vivo Studies in Humans

-

Objective: To measure cholesterol absorption, synthesis, and turnover in human subjects.

-

Protocol:

-

Tracer Administration: A known amount of a stable isotope-labeled tracer (e.g., [¹³C]cholesterol or deuterated water) is administered orally or intravenously.[7][11][13] For dual-isotope studies, two different labeled tracers can be given simultaneously (e.g., one oral and one intravenous) to differentiate between dietary and endogenous cholesterol.[13]

-

Sample Collection: Blood samples are collected at multiple time points over several hours or days.[7][11][14] Fecal samples may also be collected to measure cholesterol excretion.[15]

-

Lipid Extraction: Lipids are extracted from plasma or fecal samples using standard methods (e.g., Folch or Bligh-Dyer extraction).

-

Analysis: The isotopic enrichment of cholesterol and its metabolites is determined by gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).[2][7][16]

-

Kinetic Modeling: The data is fitted to multicompartmental models to calculate kinetic parameters such as fractional synthesis rate, absorption efficiency, and turnover rate.[7][11]

-

In Vitro Cell Culture Studies

-

Objective: To investigate the cellular mechanisms of cholesterol uptake, efflux, and metabolism in a controlled environment.

-

Protocol:

-

Cell Culture: A specific cell line (e.g., hepatocytes, macrophages) is cultured in appropriate media.

-

Labeling: The cells are incubated with media containing a labeled form of cholesterol (e.g., [³H]cholesterol or [d₇]cholesterol) for a defined period to allow for cellular uptake and equilibration.[8][17]

-

Efflux Assay: To measure cholesterol efflux, the labeled cells are washed and then incubated with a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or HDL.[17]

-

Sample Collection: At various time points, both the cells and the culture medium are collected.

-

Analysis: The amount of labeled cholesterol in the cells and the medium is quantified. For radioactive tracers, scintillation counting is used. For stable isotope tracers, LC-MS is employed.[8] The percentage of cholesterol efflux is calculated as the amount of label in the medium divided by the total label (cells + medium).

-

Quantitative Data Summary

The following tables summarize key quantitative data obtained from isotopic labeling studies of cholesterol metabolism.

Table 1: Cholesterol Synthesis and Absorption in Humans

| Parameter | Value | Isotopic Tracer(s) | Reference |

| De novo synthesis contribution to plasma lathosterol | ~50% over 12 hours | [1-¹³C]acetate | [6] |

| Cholesterol absorption efficiency | 49% - 73% | [²H₅]cholesterol, [²H₄]sitostanol | [15] |

| Endogenous synthesis contribution to plasma free cholesterol | 3-5% in post-absorptive state | Deuterated water | [16] |

Table 2: Reverse Cholesterol Transport and Efflux

| Parameter | Value | Experimental System | Reference |

| Cholesteryl ester clearance via apoB-containing lipoproteins | ~82% | Human subjects | [11] |

| Cholesteryl ester clearance via HDL | ~18% | Human subjects | [11] |

| Cholesterol efflux (inter-assay coefficient of variation) | 4.1% - 8.5% | J774 cells | [8] |

Synthesis and Analysis of Labeled Cholesterol

Synthesis of Isotopically Labeled Cholesterol

-

Chemical Synthesis: Complex multi-step organic synthesis can be used to introduce isotopes at specific positions in the cholesterol molecule. For example, cholesterol-3,4-¹³C₂ can be synthesized from phenyl acetate-1,2-¹³C₂ and 4-cholesten-3-one.[18]

-

Biosynthesis: Genetically engineered yeast (e.g., Saccharomyces cerevisiae) that produce cholesterol instead of their native ergosterol can be cultured with ¹³C-labeled glucose or acetate to produce uniformly or partially labeled cholesterol.[19][20][21][22] This is often a more cost-effective method for producing highly enriched cholesterol.[21][23]

Analytical Techniques

-

Mass Spectrometry (MS): This is the most common technique for analyzing isotopically labeled cholesterol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and is well-suited for separating and quantifying different sterols.[16][24]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that can be used for a wide range of cholesterol metabolites, including cholesteryl esters.[8][25]

-

Isotope Ratio Mass Spectrometry (IRMS): Offers very high precision for measuring isotope ratios, which is crucial for studies with low tracer enrichment.[7][16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the specific positions of isotopic labels within the cholesterol molecule, which can provide detailed insights into metabolic pathways.[19][22]

Conclusion

Isotopic labeling is an indispensable tool for elucidating the complex and dynamic nature of cholesterol metabolism. By enabling the precise tracking of cholesterol and its metabolites in vivo and in vitro, these techniques have been instrumental in advancing our understanding of cholesterol homeostasis and its dysregulation in disease. The continued development of novel labeled compounds and more sensitive analytical methods will undoubtedly lead to further breakthroughs in this critical area of research, ultimately facilitating the development of new and more effective therapies for a range of metabolic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholesterol metabolism pathways – are the intermediates more important than the products? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cholesterol metabolism: physiological regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. metsol.com [metsol.com]

- 15. Evaluation of deuterated cholesterol and deuterated sitostanol for measurement of cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthesis of Isotope-labeled Cholesterol-3,4-<sup>13</sup>C<sub>2</sub> [tws.xml-journal.net]

- 19. An efficient method for the production of isotopically enriched cholesterol for NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ansto.gov.au [ansto.gov.au]

- 21. 2H,13C-Cholesterol for Dynamics and Structural Studies of Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 26-Hydroxycholesterol-d4: Properties, Analysis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 26-Hydroxycholesterol-d4, detailed experimental protocols for its quantification, and a description of its role in key biological signaling pathways. This deuterated analog of 26-hydroxycholesterol is an essential tool for researchers studying lipid metabolism, cholesterol homeostasis, and related diseases.

Physical and Chemical Properties

26-Hydroxycholesterol-d4 is a stable isotope-labeled version of 26-hydroxycholesterol, an oxidized derivative of cholesterol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in various biological matrices.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₂D₄O₂ | [1][2] |

| Molecular Weight | 406.68 g/mol | [1][3] |

| Appearance | Solid | |

| Purity | Isotopic Enrichment: ≥98 atom % D | [1][3] |

| Storage Conditions | Store refrigerated (-20°C) | [3] |

| Stability | Stable under recommended storage | [3] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [4] |

| Unlabeled CAS Number | 13095-61-9 | [1][3][5] |

Experimental Protocols

The accurate quantification of 26-hydroxycholesterol in biological samples is crucial for understanding its physiological and pathological roles. The use of a deuterated internal standard like 26-Hydroxycholesterol-d4 is the gold standard for achieving high accuracy and precision in mass spectrometry-based methods. Below is a detailed methodology for the quantification of 26-hydroxycholesterol in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of 26-Hydroxycholesterol in Plasma by LC-MS/MS

This protocol outlines a common workflow for the extraction and analysis of 26-hydroxycholesterol from plasma samples.

1. Materials and Reagents:

-

Plasma samples

-

26-Hydroxycholesterol-d4 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add a known amount of 26-Hydroxycholesterol-d4 solution (internal standard) to a specific volume of plasma (e.g., 100 µL).

-

Add three volumes of ice-cold acetonitrile to the plasma/internal standard mixture (e.g., 300 µL).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

3. Liquid Chromatography Conditions:

-

Column: A C18 reverse-phase column is commonly used for the separation of oxysterols.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid

-

Gradient: A gradient elution is typically employed to achieve optimal separation. An example gradient is as follows:

-

0-1 min: 30% B

-

1-10 min: Linear gradient from 30% to 100% B

-

10-15 min: Hold at 100% B

-

15.1-20 min: Re-equilibrate at 30% B

-

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

4. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both 26-hydroxycholesterol and 26-Hydroxycholesterol-d4 need to be optimized on the specific instrument. Example transitions are:

-

26-hydroxycholesterol: [M+H-H₂O]⁺ → fragment ions

-

26-Hydroxycholesterol-d4: [M+H-H₂O]⁺ → fragment ions (with a +4 Da shift from the unlabeled analyte)

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to maximize signal intensity for each transition.

5. Data Analysis:

-

Integrate the peak areas for both the analyte (26-hydroxycholesterol) and the internal standard (26-Hydroxycholesterol-d4).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Prepare a calibration curve using known concentrations of unlabeled 26-hydroxycholesterol spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a fixed concentration of the internal standard.

-

Determine the concentration of 26-hydroxycholesterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

26-Hydroxycholesterol is a biologically active molecule that plays a significant role in cholesterol homeostasis and gene regulation, primarily through its interaction with Liver X Receptors (LXRs).

Synthesis of 26-Hydroxycholesterol

Cholesterol is converted to 26-hydroxycholesterol by the mitochondrial enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene.[6][7] This is a key step in an alternative pathway for bile acid synthesis.

Synthesis of 26-Hydroxycholesterol from Cholesterol by CYP27A1.

LXR Activation and Regulation of Cholesterol Efflux

26-Hydroxycholesterol is an endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that act as cholesterol sensors.[7] Upon binding of 26-hydroxycholesterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, activating their transcription.

Key LXR target genes involved in cholesterol efflux include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[8] The proteins encoded by these genes facilitate the transport of cholesterol out of cells to high-density lipoprotein (HDL) particles, a process known as reverse cholesterol transport.

LXR activation by 26-Hydroxycholesterol and subsequent gene regulation.

Regulation of Cholesterol Synthesis via SREBP

In addition to promoting cholesterol efflux, 26-hydroxycholesterol also plays a role in suppressing cholesterol synthesis. It does so by inhibiting the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which is a master transcriptional regulator of cholesterol biosynthesis genes.

High levels of oxysterols, including 26-hydroxycholesterol, cause the SREBP-SREBP cleavage-activating protein (SCAP) complex to be retained in the endoplasmic reticulum (ER) by binding to the insulin-induced gene (INSIG) protein.[9][10] This retention prevents the translocation of the SREBP-SCAP complex to the Golgi apparatus, where SREBP would normally be cleaved to its active form. The inactive SREBP is unable to enter the nucleus and activate the transcription of genes involved in cholesterol synthesis, such as HMG-CoA reductase.

References

- 1. Additional pathways of sterol metabolism: Evidence from analysis of Cyp27a1-/- mouse brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of LXR-β, ABCA1 and ABCG1 in human triple-negative breast cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PXR induces CYP27A1 and regulates cholesterol metabolism in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP27A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Guide for (25RS)-26-Hydroxycholesterol-d4

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (25RS)-26-Hydroxycholesterol-d4, a deuterated internal standard crucial for the accurate quantification of endogenous 26-hydroxycholesterol. This document details commercial suppliers, technical specifications, relevant experimental protocols, and the biological context of 26-hydroxycholesterol signaling pathways.

Introduction

(25RS)-26-Hydroxycholesterol is a key oxysterol metabolite of cholesterol, produced via the alternative, or "acidic," pathway of bile acid synthesis. It is a significant signaling molecule, acting as an endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis, lipid metabolism, and inflammation. Given its involvement in various physiological and pathophysiological processes, including neurodegenerative diseases such as Alzheimer's and Parkinson's, the precise measurement of 26-hydroxycholesterol in biological matrices is of paramount importance. This compound serves as an indispensable tool for such quantitative analyses, primarily through isotope dilution mass spectrometry.

Commercial Suppliers of this compound

A number of reputable chemical suppliers offer this compound for research purposes. The following tables summarize the available quantitative data from a selection of these suppliers to facilitate comparison.

Supplier and Product Information

| Supplier | Product Name | Catalog Number |

| Toronto Research Chemicals (via Biomall) | (25RS)-26-Hydroxycholesterol-24,24,26,26-d4 | H918051 |

| Pharmaffiliates | (25RS)-26-Hydroxycholesterol-24,24,26,26-d4 | PA STI 088491 |

| CDN Isotopes | (25RS)-26-Hydroxycholesterol-24,24,26,26-d4 | D-6879 |

| LGC Standards | (25RS)-26-Hydroxycholesterol-24,24,26,26-d4 | CDN-D-6879 |

| A2S | (25RS)-26-Hydroxycholesterol-24,24,26,26 D4 | H501 |

| Arctom | This compound | HY-146635S |

Technical Specifications

| Supplier | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| Pharmaffiliates | C27H42D4O2 | 406.69 | Not Specified | Not Specified |

| CDN Isotopes | Not Specified | 406.68 | 98 atom % D | Not Specified |

| LGC Standards | C27D4H42O2 | 406.6776 | 98 atom % D | min 98% |

| A2S | Not Specified | 406.68 | Not Specified | Not Specified |

| Arctom | C27H42D4O2 | 406.68 | Not Specified | Not Specified |

Availability and Storage

| Supplier | Available Quantities | Storage Conditions |

| Toronto Research Chemicals (via Biomall) | 5mg | Not Specified |

| Pharmaffiliates | Inquire | 2-8°C Refrigerator |

| CDN Isotopes | 0.005g, 0.01g | Store refrigerated |

| LGC Standards | 0.005g, 0.01g | +4°C |

| Arctom | 1mg, 5mg, 10mg, 50mg | See Certificate of Analysis |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous 26-hydroxycholesterol in biological samples using mass spectrometry. Below are detailed methodologies for its use.

Quantification of 26-Hydroxycholesterol in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of 26-hydroxycholesterol from plasma or tissue samples.

1. Sample Preparation and Extraction:

-

Materials:

-

Biological sample (e.g., plasma, serum, tissue homogenate)

-

This compound internal standard solution (of known concentration)

-

Antioxidant solution (e.g., butylated hydroxytoluene - BHT)

-

Organic solvents (e.g., methanol, dichloromethane, hexane, isopropanol)

-

Solid Phase Extraction (SPE) cartridges (e.g., silica-based)

-

-

Procedure:

-

To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution. The amount of internal standard should be comparable to the expected amount of the endogenous analyte.

-

Add an antioxidant solution (e.g., BHT) to prevent auto-oxidation of the oxysterols during sample processing.

-

Perform a liquid-liquid extraction to separate the lipids from the aqueous phase. A common method is the Folch or Bligh-Dyer extraction using a mixture of chloroform/methanol or dichloromethane/methanol.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Carefully collect the organic (lower) phase containing the lipids.

-

Dry the organic extract under a gentle stream of nitrogen.

-

For cleaner samples, a solid-phase extraction (SPE) step can be incorporated. Re-dissolve the dried lipid extract in a non-polar solvent (e.g., hexane) and load it onto a pre-conditioned silica SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove non-polar lipids like cholesterol.

-

Elute the oxysterols with a more polar solvent mixture (e.g., hexane:isopropanol).

-

Dry the eluted fraction under nitrogen.

-

Reconstitute the final dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).

-

2. LC-MS/MS Analysis:

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of oxysterols.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate is commonly employed.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion mode is generally used.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both endogenous 26-hydroxycholesterol and the deuterated internal standard.

-

Endogenous 26-Hydroxycholesterol: The exact transitions will depend on the instrument and adduct ion formed (e.g., [M+H-H2O]+).

-

This compound: The precursor and product ions will be shifted by +4 m/z compared to the endogenous compound.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

3. Data Analysis:

-

Integrate the peak areas for the endogenous 26-hydroxycholesterol and the this compound internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Create a calibration curve using known concentrations of a non-deuterated 26-hydroxycholesterol standard spiked with the same amount of internal standard as the samples.

-

Determine the concentration of 26-hydroxycholesterol in the biological samples by interpolating their peak area ratios on the calibration curve.

Caption: Workflow for Quantification of 26-Hydroxycholesterol.

Signaling Pathways Involving 26-Hydroxycholesterol

26-Hydroxycholesterol is a key signaling molecule that primarily exerts its effects through the activation of Liver X Receptors (LXRs).

The Acidic Pathway of Bile Acid Synthesis and LXR Activation

Cholesterol is converted to 26-hydroxycholesterol by the enzyme sterol 27-hydroxylase (CYP27A1). 26-Hydroxycholesterol can then be further metabolized in the liver to form bile acids. Importantly, 26-hydroxycholesterol acts as a ligand for LXRs (LXRα and LXRβ).

Upon binding of 26-hydroxycholesterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key target genes of LXR activation include:

-

ABCA1 and ABCG1: These are ATP-binding cassette transporters that mediate the efflux of cholesterol from cells, a critical step in reverse cholesterol transport.

-

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): A transcription factor that promotes the expression of genes involved in fatty acid synthesis.

-

CYP7A1 (Cholesterol 7α-hydroxylase): The rate-limiting enzyme in the classical pathway of bile acid synthesis.

The activation of these genes by the 26-hydroxycholesterol-LXR pathway has profound effects on lipid metabolism and cellular cholesterol homeostasis.

Caption: 26-Hydroxycholesterol Signaling via LXR Activation.

Conclusion

This compound is an essential tool for researchers in a multitude of fields, from lipidomics to neurobiology. Its use as an internal standard enables the accurate and precise quantification of endogenous 26-hydroxycholesterol, a critical signaling molecule. This guide provides a centralized resource of technical information to aid in the procurement and application of this vital research compound. The provided protocols and pathway diagrams serve as a foundation for experimental design and data interpretation in studies investigating the multifaceted roles of 26-hydroxycholesterol.

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Oxysterols with d4 Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and intermediates in various metabolic pathways. Their accurate quantification is essential for understanding their roles in health and disease, including atherosclerosis, neurodegenerative disorders, and cancer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific measurement of oxysterols in complex biological matrices. The use of stable isotope-labeled internal standards, such as deuterium-labeled (d4) standards, is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the quantification of a panel of common oxysterols in biological samples using d4 internal standards. The methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling Pathways of Oxysterols

Oxysterols exert their biological effects through various signaling pathways. A key mechanism involves their function as ligands for nuclear receptors, particularly the Liver X Receptors (LXR). Activation of LXR by oxysterols leads to the regulation of genes involved in cholesterol homeostasis, inflammation, and lipid metabolism[1][2][3]. Additionally, certain oxysterols can induce apoptosis through pathways involving calcium flux and the activation of cytosolic phospholipase A2[4].

Caption: Overview of major oxysterol signaling pathways.

Experimental Workflow

The general workflow for the LC-MS/MS quantification of oxysterols involves several key steps, from sample collection to data analysis. It is crucial to minimize auto-oxidation of cholesterol during sample handling by working quickly, on ice, and using antioxidants.

Caption: General experimental workflow for oxysterol analysis.

Detailed Protocols

Protocol 1: Oxysterol Quantification in Human Plasma without Derivatization

This protocol is adapted for the simultaneous quantification of multiple oxysterols and is suitable for clinical research samples[5][6][7].

1. Materials and Reagents:

-

Human plasma (collected with EDTA)

-

Deuterated internal standards (e.g., d4-7α-hydroxycholesterol, d7-24S-hydroxycholesterol)

-

Butylated hydroxytoluene (BHT)

-

Acetone, isopropanol, n-hexane, dichloromethane, methanol (LC-MS grade)

-

Unmodified silica solid-phase extraction (SPE) columns

-

Formic acid

2. Sample Preparation:

-

To 200 µL of human plasma, add 1 mL of ice-cold acetone containing 50 µg/mL BHT to precipitate proteins and reduce artificial oxidation[5][6].

-

Add a mixture of deuterated internal standards (e.g., 100 pmol each).

-

Vortex and sonicate in an ice-cold water bath for 10 minutes.

-

Store at -20°C overnight to ensure complete protein precipitation.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

Resuspend the residue in 50 µL of isopropanol and load onto a pre-conditioned unmodified silica SPE column.

-

Wash the column with 2 mL of n-hexane followed by 4 mL of n-hexane:isopropanol (99:1, v/v) to remove cholesterol.

-

Elute oxysterols with 4 mL of dichloromethane:methanol (1:1, v/v).

-

Dry the eluate under nitrogen and reconstitute in 20 µL of methanol for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Mobile Phase A: Water:acetonitrile (95:5, v/v) with 0.1% formic acid[5].

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[5].

-

Mobile Phase C: Methanol with 0.1% formic acid[5].

-

Gradient: Optimized for the separation of target oxysterols (refer to specific instrument methods).

-

MS System: Xevo TQ-S tandem quadrupole mass spectrometer[5][6].

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Oxysterol Quantification in Tissues with Derivatization

This protocol is suitable for tissue samples and employs derivatization to enhance ionization efficiency and sensitivity for certain oxysterols[8]. N,N-dimethylglycine (DMG) derivatization is used in this example.

1. Materials and Reagents:

-

Tissue sample (e.g., brain, liver)

-

Deuterated internal standards

-

Saponification solution (e.g., ethanolic KOH)

-

N,N-dimethylglycine (DMG)

-

Derivatization reagents (e.g., EDC, DMAP)

-

Solvents for extraction and derivatization (LC-MS grade)

2. Sample Preparation:

-

Homogenize a known weight of tissue in an appropriate buffer.

-

Add deuterated internal standards.

-

Perform saponification to hydrolyze esterified oxysterols.

-

Extract the unsaponifiable lipids using a suitable solvent (e.g., iso-octane).

-

Dry the organic extract under nitrogen.

-

Derivatize the dried extract with DMG to introduce a readily ionizable group.

-

Purify the derivatized oxysterols using SPE.

-

Reconstitute the final sample in a solvent compatible with the LC mobile phase.

3. LC-MS/MS Conditions:

-

LC System and Column: Similar to Protocol 1, but the gradient may need re-optimization for the derivatized compounds.

-

MS System: High-resolution tandem mass spectrometer.

-

Ionization: ESI positive mode.

-

Acquisition Mode: MRM, monitoring the specific transitions for the DMG-derivatized oxysterols and their d4-labeled internal standards.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of oxysterols. These values can vary depending on the specific instrument, method, and matrix.

Table 1: Linearity and Limits of Quantification (LOQ) for Selected Oxysterols

| Oxysterol | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| 24(S)-Hydroxycholesterol | 0.05 - 100 | 0.05 | [9] |

| 25-Hydroxycholesterol | 0.05 - 100 | 0.05 | [9] |

| 27-Hydroxycholesterol | 0.05 - 100 | 0.05 | [9] |

| 7α-Hydroxycholesterol | 0.05 - 100 | 0.05 | [9] |

| 7-Ketocholesterol | 0.05 - 100 | 0.05 | [9] |

| 7α,27-dihydroxycholesterol | 0.05 - 100 | 0.05 | [9] |

Table 2: Recovery and Matrix Effects

| Internal Standard | Recovery (%) | Matrix Factor | Reference |

| d7-4β-OHC | 95.2 ± 3.1 | 1.02 ± 0.04 | [5] |

| d7-24-OHC | 98.7 ± 2.5 | 0.99 ± 0.03 | [5] |

Table 3: MRM Transitions for Selected Oxysterols

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| 27-Hydroxycholesterol | 385.35 | 81.06 | 30 | [9] |

| 7-Ketocholesterol | 401.43 | 95.05 | 36 | [9] |

| 24(S)-Hydroxycholesterol | 385.4 | 367.4 | 15 | [10] |

| 7α-Hydroxycholesterol | 385.4 | 175.1 | 25 | [10] |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Conclusion

The described LC-MS/MS methods, incorporating d4-labeled internal standards, provide a robust and reliable framework for the accurate quantification of oxysterols in various biological matrices. The choice between derivatization and non-derivatization approaches will depend on the specific oxysterols of interest, the required sensitivity, and the available instrumentation. Careful sample preparation to minimize auto-oxidation is paramount for obtaining meaningful results. These protocols and data serve as a valuable resource for researchers in the fields of lipidomics, drug development, and clinical diagnostics.

References

- 1. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]

- 4. "The Signaling Pathway of Oxysterol-Induced Apoptosis in Macrophages." by Natalie Elaine Freeman [dc.etsu.edu]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Measuring 26-Hydroxycholesterol in Human Plasma: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-hydroxycholesterol (26-HC) is a key oxidized derivative of cholesterol, playing a significant role in cholesterol homeostasis, bile acid synthesis, and as a signaling molecule.[1][2] It is synthesized from cholesterol by the enzyme sterol 27-hydroxylase (CYP27A1), which is expressed in various tissues.[3] As an endogenous ligand for the liver X receptor (LXR), 26-HC is involved in regulating the expression of genes critical for reverse cholesterol transport.[1][3] Given its association with various physiological and pathological processes, including neurodegenerative diseases and atherosclerosis, the accurate quantification of 26-HC in human plasma is crucial for both basic research and clinical drug development.[1][4]

This document provides a detailed protocol for the quantification of 26-hydroxycholesterol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6] An alternative gas chromatography-mass spectrometry (GC-MS) method is also discussed.

Signaling Pathway of 26-Hydroxycholesterol

The biological activities of 26-hydroxycholesterol are primarily mediated through its interaction with nuclear receptors, particularly the Liver X Receptor (LXR). The pathway begins with the enzymatic conversion of cholesterol to 26-HC by CYP27A1.[3] Subsequently, 26-HC can act as a signaling molecule, influencing cholesterol transport and metabolism.

Experimental Protocol: Quantification of 26-Hydroxycholesterol by LC-MS/MS

This protocol outlines a robust method for the extraction and analysis of 26-HC from human plasma.

Materials and Reagents

-

Solvents: Acetonitrile, Methanol, Isopropanol, n-hexane (all LC-MS grade)

-

Acids: Formic acid (LC-MS grade)

-

Internal Standard (IS): Deuterated 26-hydroxycholesterol (e.g., d7-26-hydroxycholesterol)

-

Analytical Standard: 26-hydroxycholesterol

-

Reagents: Butylated hydroxytoluene (BHT), K3-EDTA, Sodium methoxide

-

Plasma Collection Tubes: K2-EDTA anticoagulant tubes

-

Equipment: Microcentrifuge tubes, pipettes, centrifuge, vortex mixer, solvent evaporator.

Experimental Workflow Diagram

Detailed Methodology

-

Sample Preparation:

-

To 100 µL of human plasma in a glass tube, add 50 µL of an internal standard working solution (e.g., d7-26-hydroxycholesterol in methanol).

-

For the quantification of total 26-HC (free and esterified), a saponification step is required. Add 200 µL of 28% sodium methoxide in methanol and incubate at room temperature for 20 minutes.[7]

-

Add 250 µL of water and 1 mL of n-hexane. Vortex for 5 minutes and then centrifuge at 1,500 x g for 10 minutes.[7]

-

Transfer the upper organic layer (n-hexane) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatographic System: UHPLC system.

-

Column: A C18 column (e.g., 1.7 µm, 2.1 x 150 mm) is suitable for separation.[7]

-

Mobile Phase A: Water with 0.1% formic acid.[5]

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.[5]

-

Gradient Elution: A gradient should be optimized to ensure separation from isomeric compounds. A typical gradient might start at 80% B, increase to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.[7]

-

Flow Rate: 0.4 mL/min.[7]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.[4]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 26-HC and its deuterated internal standard should be optimized.

-

Data Presentation: Quantitative Parameters

The performance of the analytical method should be validated by assessing linearity, sensitivity, precision, and accuracy. The following tables summarize typical quantitative data reported in the literature for the analysis of hydroxycholesterols.

Table 1: LC-MS/MS Method Performance for Hydroxycholesterol Quantification

| Parameter | 26-Hydroxycholesterol | 24(S)-Hydroxycholesterol | 4β-Hydroxycholesterol | Reference |

| Linearity Range | N/A | 1 - 200 ng/mL | 0.5 - 400 ng/mL | [7][8] |

| Lower Limit of Quantification (LLOQ) | N/A | 1 ng/mL (plasma) | 0.5 ng/mL | [7][8] |

| Inter-day Precision (%CV) | <10% | <15% | <5% | [9][10][11] |

| Inter-day Accuracy (%Bias) | N/A | Within ±15% | Within ±6% | [10][11] |

| Recovery (%) | N/A | N/A | 88.2 - 101.5% | [7] |

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of 26-HC. This method typically requires derivatization to increase the volatility of the analyte.

GC-MS Protocol Overview

-

Sample Preparation: Similar to the LC-MS/MS protocol, including internal standard spiking and liquid-liquid extraction.

-

Derivatization: The dried extract is derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, to form trimethylsilyl (TMS) ethers.[12]

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An oven temperature gradient is used to separate the analytes. For instance, an initial temperature of 180°C, ramped to 290°C.[13][14]

-

Ionization: Electron ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized 26-HC and internal standard for quantification.[15]

-

Table 2: GC-MS Method Parameters for Hydroxycholesterol Analysis

| Parameter | Value | Reference |

| Derivatization Reagent | MSTFA or BSTFA with TMCS | [12][16] |

| Column Type | Capillary column (e.g., Agilent 19091S-433) | [17] |

| Oven Temperature Program | Initial 200°C, ramp to 300°C | [15] |

| Carrier Gas Flow Rate | 1.2 mL/min | [15] |

| Detection Mode | Selected Ion Monitoring (SIM) | [15] |

Conclusion

The presented LC-MS/MS protocol provides a sensitive and specific method for the quantification of 26-hydroxycholesterol in human plasma. The validation of the method is critical to ensure reliable data for research and clinical applications. The alternative GC-MS method also offers a robust approach, particularly when derivatization is incorporated into the workflow. The choice of method will depend on the available instrumentation and specific requirements of the study. The accurate measurement of 26-HC will continue to be vital in understanding its role in health and disease.

References

- 1. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rem.bioscientifica.com [rem.bioscientifica.com]

- 14. boa.unimib.it [boa.unimib.it]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Sterols by Gas Chromatography-Mass Spectrometry

Abstract